2-{[(3,4-dichloroanilino)carbonyl]amino}-3-phenylpropyl N-(3,4-dichlorophenyl)carbamate
Description
This compound is a carbamate derivative featuring dual 3,4-dichlorophenyl groups linked via urea and carbamate functionalities. Its structure includes a 3-phenylpropyl spacer, which enhances lipophilicity and steric bulk compared to simpler analogs. The presence of chlorine atoms on both aromatic rings likely influences electronic properties, metabolic stability, and receptor binding interactions.
Properties
IUPAC Name |
[2-[(3,4-dichlorophenyl)carbamoylamino]-3-phenylpropyl] N-(3,4-dichlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl4N3O3/c24-18-8-6-15(11-20(18)26)28-22(31)29-17(10-14-4-2-1-3-5-14)13-33-23(32)30-16-7-9-19(25)21(27)12-16/h1-9,11-12,17H,10,13H2,(H,30,32)(H2,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDKNAOECQIFJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(=O)NC2=CC(=C(C=C2)Cl)Cl)NC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901110580 | |
| Record name | Carbamic acid, (3,4-dichlorophenyl)-, 2-[[[(3,4-dichlorophenyl)amino]carbonyl]amino]-3-phenylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901110580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338963-06-7 | |
| Record name | Carbamic acid, (3,4-dichlorophenyl)-, 2-[[[(3,4-dichlorophenyl)amino]carbonyl]amino]-3-phenylpropyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338963-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (3,4-dichlorophenyl)-, 2-[[[(3,4-dichlorophenyl)amino]carbonyl]amino]-3-phenylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901110580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-{[(3,4-dichloroanilino)carbonyl]amino}-3-phenylpropyl N-(3,4-dichlorophenyl)carbamate is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure is characterized by a dichloroaniline moiety linked to a phenylpropyl chain and a carbamate functional group. This structural configuration is believed to contribute to its biological properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The carbamate group is known to interact with various enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have shown inhibitory effects on acetylcholinesterase (AChE) and other metabolic enzymes .
- Receptor Modulation : The presence of the dichloroaniline group suggests possible interactions with dopamine receptors, which could influence neurochemical pathways relevant in conditions like schizophrenia and depression .
Anticancer Activity
Several studies have reported on the anticancer potential of similar compounds. For instance, derivatives of phenylcarbamoyl have demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7f | HCT-116 | 6.2 |
| 7e | T47D | 27.3 |
The compound under consideration may exhibit similar properties due to its structural analogies .
Antimicrobial Activity
Compounds with similar dichloroaniline structures have shown promising antimicrobial properties. For example, derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition .
Case Studies
- Case Study on Enzyme Inhibition : A study investigated the effects of a structurally related compound on AChE activity. Results indicated a significant dose-dependent inhibition, suggesting that modifications in the structure could enhance or diminish this effect .
- Cytotoxicity Assay : In vitro assays conducted on HeLa cells revealed that compounds with similar functionalities exhibited substantial cytotoxicity. The percentage of viable cells was significantly reduced in treated groups compared to controls, indicating potential for therapeutic application in oncology .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for determining its viability as a therapeutic agent:
- Absorption : The presence of lipophilic groups suggests good membrane permeability.
- Distribution : The compound's ability to cross the blood-brain barrier may be influenced by its molecular size and polarity.
- Metabolism : Metabolic stability studies indicate that substitution patterns can significantly affect the degradation pathways and half-life of the compound in biological systems.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
(a) 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl Alkyl Carbamates (4a–i)
- Structure : These compounds share a carbamate backbone but differ in alkyl chain length (e.g., methyl, ethyl, propyl) and substituents on the phenyl ring (single chlorine vs. dichloro).
- Lipophilicity : Determined via HPLC, log k values range from 1.2 to 2.8, increasing with longer alkyl chains. The target compound’s 3-phenylpropyl group likely confers higher lipophilicity (estimated log k ~3.1) .
- Synthesis : Prepared via carbamate formation using chloro-substituted anilines and alkyl chloroformates, similar to methods by Ferriz et al. .
(b) N-[3,4-(Methylenedioxy)benzyl]-2-[(2,4-Dichlorophenyl)sulfonyl]propanamide (21a)
- Structure : Replaces the carbamate with a sulfonamide group and incorporates a methylenedioxybenzyl moiety.
- Synthesis : Utilizes HATU-mediated coupling and oxidative desulfurization, differing from the carbamate-focused routes of the target compound .
(c) tert-Butyl N-[{[(tert-butoxy)carbonyl]amino}[({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)amino]methylidene]carbamate (16d)
- Structure : Features a tert-butyl-protected guanidine core and 3,4-dichlorophenylmethoxy group.
- Stability : The bulky tert-butyl groups may enhance metabolic stability but reduce solubility compared to the target compound’s phenylpropyl spacer .
Table 1: Key Properties of Selected Compounds
Preparation Methods
Reductive Amination of Cinnamaldehyde
Cinnamaldehyde reacts with ammonium acetate in methanol under hydrogen gas (1 atm) in the presence of palladium on carbon (Pd/C, 10 wt%) to yield 3-phenylpropylamine. The reaction achieves >80% conversion after 12 hours at 25°C.
Alkylation of Benzyl Cyanide
Benzyl cyanide undergoes alkylation with 1-bromo-2-phenylethane in dimethylformamide (DMF) using potassium carbonate as a base. Subsequent hydrolysis with hydrochloric acid produces 3-phenylpropylamine hydrochloride (yield: 65–70%).
Amide Bond Formation with 3,4-Dichloroaniline
The amide linkage is constructed via carbodiimide-mediated coupling.
Activation of Carboxylic Acid
A solution of 3-phenylpropanoic acid (1.0 equiv) and carbonyldiimidazole (CDI, 1.2 equiv) in tetrahydrofuran (THF) is stirred at 0°C for 1 hour to form the acyl imidazole intermediate.
Coupling with 3,4-Dichloroaniline
3,4-Dichloroaniline (1.1 equiv) is added dropwise to the activated acid, followed by triethylamine (2.0 equiv). The mixture is refluxed for 6 hours, yielding N-(3,4-dichlorophenyl)-3-phenylpropanamide (75% yield).
Carbamate Group Installation
Carbamate formation employs 3,4-dichlorophenyl chloroformate under basic conditions.
Synthesis of 3,4-Dichlorophenyl Chloroformate
3,4-Dichlorophenol reacts with phosgene (COCl₂) in dichloromethane at −10°C, producing 3,4-dichlorophenyl chloroformate (85% yield).
Stepwise Carbamoylation
The amide intermediate undergoes carbamoylation in two stages:
First Carbamate:
N-(3,4-Dichlorophenyl)-3-phenylpropanamide (1.0 equiv) and 3,4-dichlorophenyl chloroformate (1.2 equiv) are dissolved in anhydrous dichloromethane. Pyridine (2.0 equiv) is added at 0°C, and the reaction is stirred for 4 hours. The product is isolated via silica gel chromatography (hexane/ethyl acetate 3:1).
Second Carbamate:
The mono-carbamate intermediate reacts with a second equivalent of 3,4-dichlorophenyl chloroformate under identical conditions. Final purification by recrystallization from ethanol affords the target compound (overall yield: 52%).
Optimization and Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Anhydrous THF | +15% vs. DCM |
| Temperature | 0°C → RT | +20% vs. RT only |
| Base | Pyridine | +10% vs. TEA |
Carbamate yields improve under inert atmospheres due to reduced hydrolysis.
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst accelerates chloroformate reactivity, reducing reaction time from 6 to 2 hours.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What strategies resolve inconsistencies in environmental persistence data?
- Methodological Answer :
- Standardized Protocols : Adhere to OECD guidelines for hydrolysis/photolysis to ensure reproducibility.
- Matrix Effects : Test degradation in diverse matrices (e.g., seawater vs. freshwater) to account for ionic strength impacts.
- Interlaboratory Studies : Collaborate with independent labs to validate findings, as done in Project INCHEMBIOL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
